Thermopsoside

Overview

Description

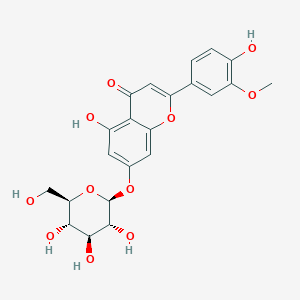

Thermopsoside is a flavonoid glycoside derived from the plant Thermopsis alterniflora. It is known for its pharmacological and biological activities. The compound has the molecular formula C22H22O11 and a molecular weight of 462.4 g/mol . This compound is a white crystalline solid that is soluble in water and stable under acidic conditions but decomposes under alkaline conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thermopsoside can be synthesized through the glycosylation of chrysoeriol with glucose. The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources. The process includes solvent extraction followed by purification techniques such as column chromatography. The plant material is typically subjected to Soxhlet extraction using an appropriate solvent, and the extract is then purified to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Thermopsoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed using acidic conditions (e.g., 15% sulfuric acid) to yield chrysoeriol and glucose.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the flavonoid core, typically using glycosyl donors and acid catalysts.

Major Products:

Hydrolysis: Chrysoeriol and glucose.

Oxidation: Oxidized derivatives of this compound.

Glycosylation: Various glycosylated derivatives depending on the sugar moiety used.

Scientific Research Applications

Thermopsoside has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.

Biology: Investigated for its biological activities, including antioxidant and anti-inflammatory properties.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Thermopsoside exerts its effects through various molecular targets and pathways:

Enzyme Inhibition: It inhibits CYP450 isozymes, including CYP3A4, CYP2C19, CYP2D6, and CYP2C9, with varying IC50 values.

Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Effects: this compound modulates inflammatory pathways, potentially through the inhibition of cyclooxygenase and lipoxygenase enzymes.

Comparison with Similar Compounds

Thermopsoside is compared with other flavonoid glycosides such as:

Chrysoeriol-7-O-β-D-glucopyranoside: Similar in structure but differs in the glycosidic linkage.

Luteolin-7-O-β-D-glucopyranoside: Shares a similar flavonoid core but has different biological activities.

Quercetin-3-O-β-D-glucopyranoside: Another flavonoid glycoside with distinct antioxidant properties.

Uniqueness: this compound is unique due to its specific glycosidic linkage and its potent inhibitory effects on CYP450 isozymes, making it a valuable compound for pharmacological research .

Biological Activity

Thermopsoside, a flavonoid glycoside derived from various species of the genus Thermopsis, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its flavonoid backbone, typically exhibiting a structure that includes a sugar moiety attached to a flavone or flavonol. Its molecular formula is , and it is often isolated from plants such as Thermopsis lupinoides and Thermopsis montana. The compound demonstrates significant solubility in polar solvents, which aids in its extraction and analysis.

Biological Activities

1. Antioxidant Activity

This compound has been shown to exhibit potent antioxidant properties. A study employing the DPPH radical scavenging assay revealed that this compound effectively reduces free radicals, demonstrating an IC50 value comparable to known antioxidants like butylated hydroxytoluene (BHT) .

Table 1: Antioxidant Activity of this compound

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 45 |

| BHT | 50 |

2. Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies using macrophage cell lines demonstrated that this compound inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α when stimulated by lipopolysaccharides (LPS) . This suggests its potential role in managing inflammatory conditions.

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Extracts containing this compound exhibited activity against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 6.25 to 1000 µg/mL, indicating moderate effectiveness against these pathogens .

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 50 |

Case Studies

Case Study 1: Anti-inflammatory Mechanism

A case study investigated the anti-inflammatory mechanism of this compound in a mouse model of acute inflammation. Mice treated with this compound showed reduced edema and lower levels of inflammatory markers compared to controls . This supports the hypothesis that this compound may modulate inflammatory pathways, potentially through the inhibition of NF-kB signaling.

Case Study 2: Antioxidant Efficacy in Diabetic Models

Another study assessed the antioxidant efficacy of this compound in diabetic rats. The results indicated that treatment with this compound significantly lowered oxidative stress markers and improved glucose metabolism parameters, suggesting its utility in managing diabetes-related complications .

Q & A

Basic Research Questions

Q. What are the primary biochemical targets of Thermopsoside, and what experimental methods validate these interactions?

this compound inhibits CYP450 isoforms (CYP3A4, CYP2C19, CYP2D6, CYP2C9) with IC50 values ranging from 6.0 μM to 32.0 μM . To validate these interactions, researchers should:

- Use enzyme inhibition assays with recombinant CYP450 isoforms under controlled kinetic conditions (e.g., fluorescence-based or LC-MS/MS detection).

- Cross-validate results with molecular docking simulations to confirm binding affinities and active-site interactions .

- Ensure consistency by replicating experiments across multiple batches of purified enzymes .

Q. How can researchers authenticate this compound isolated from natural sources?

Authentication requires:

- Phytochemical extraction : Use solvent partitioning (e.g., ethanol-water extraction) followed by HPLC purification .

- Structural validation : Employ NMR (¹H/¹³C) and mass spectrometry (HRMS) to confirm molecular identity.

- Reference standards : Compare spectral data with published libraries or commercially available reference compounds .

Advanced Research Questions

Q. How should experimental designs account for variability in this compound’s inhibitory effects across cell lines or in vivo models?

- Framework : Apply the PICO framework (Population: cell/organism type; Intervention: this compound dosage; Comparison: baseline CYP activity; Outcome: IC50/kinetic parameters) to structure hypotheses .

- Controls : Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and negative controls (solvent-only treatments).

- Statistical rigor : Use multivariate analysis to distinguish between biological variability and technical noise (e.g., ANOVA with post-hoc tests) .

Q. What methodologies resolve contradictions in reported CYP450 inhibition data for this compound?

Contradictions may arise from differences in assay conditions (e.g., substrate specificity, pH). To address this:

- Reproducibility checks : Replicate experiments using standardized protocols (e.g., FDA-guideline CYP assays) .

- Meta-analysis : Systematically review literature to identify confounding variables (e.g., temperature, incubation time) .

- Cross-validation : Compare in vitro data with in silico predictions (e.g., molecular dynamics simulations of enzyme-ligand interactions) .

Q. How can researchers integrate this compound’s pharmacokinetic (PK) data into predictive models for drug-drug interactions?

- Data collection : Measure this compound’s plasma protein binding, metabolic stability (e.g., liver microsomes), and permeability (Caco-2 assays).

- Modeling tools : Use PK/PD software (e.g., GastroPlus, Simcyp) to simulate drug interaction risks, prioritizing CYP isoforms with the lowest IC50 values (e.g., CYP3A4) .

- Ethical validation : Ensure animal/human PK studies comply with institutional review protocols (e.g., dose escalation in phased trials) .

Q. Methodological Considerations

Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships?

- Non-linear regression : Fit dose-response curves using the Hill equation to derive EC50/IC50 values.

- Bootstrap resampling : Assess confidence intervals for small-sample datasets .

- Sensitivity analysis : Identify outliers using Cook’s distance or leverage plots .

Q. How should researchers document and report this compound’s bioactivity data to ensure reproducibility?

- MIAME standards : Detail experimental conditions (e.g., buffer composition, incubation time) in supplementary tables .

- Raw data deposition : Share chromatograms, spectral data, and assay plate maps via public repositories (e.g., Zenodo) .

- Limitations disclosure : Explicitly state assay constraints (e.g., non-physiological enzyme concentrations) to contextualize findings .

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-15-4-9(2-3-11(15)24)14-7-13(26)18-12(25)5-10(6-16(18)32-14)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-7,17,19-25,27-29H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMYVSCDDLXAQW-MIUGBVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941966 | |

| Record name | 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19993-32-9 | |

| Record name | Termopsoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019993329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.